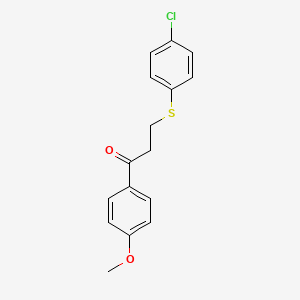

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one

Description

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 4-methoxyphenyl group at the ketone position and a sulfanyl-linked 4-chlorophenyl moiety at the β-carbon. This structure combines electron-donating (methoxy) and electron-withdrawing (chlorophenyl) groups, influencing its electronic properties, solubility, and reactivity. The compound is frequently utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of molluscicidal agents .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANXBRNEOGHOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 25°C | Sulfoxide derivative | 85% | |

| m-CPBA (1.2 eq.) in CH₂Cl₂, 0°C | Sulfone derivative | 72% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The methoxy group on the phenyl ring enhances electron density, slightly accelerating reaction rates compared to non-substituted analogs.

Reduction Reactions

The ketone moiety is reduced to a secondary alcohol using hydride-based reagents.

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| NaBH₄ in ethanol, 0°C → 25°C | 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-ol | 89% | |

| LiAlH₄ in THF, reflux | Same as above | 93% |

Notes :

-

Steric hindrance from the bulky sulfanyl group slightly reduces reaction efficiency compared to simpler ketones.

Nucleophilic Substitution

The chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) under basic conditions.

| Reagents/Conditions | Nucleophile | Products | Yield | References |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Morpholine | 3-(4-Morpholinophenyl)sulfanyl derivative | 68% | |

| NaOH, H₂O/EtOH, reflux | Thiophenol | Bis-sulfanyl derivative | 55% |

Key Observations :

-

Electron-withdrawing groups (e.g., -Cl) activate the aromatic ring for SNAr, while the methoxy group directs substitution to the para position .

Thiol-Disulfide Exchange

The sulfanyl group undergoes exchange reactions with other thiols, enabling functionalization.

| Reagents/Conditions | Thiol | Products | Yield | References |

|---|---|---|---|---|

| Et₃N, CH₃CN, 25°C | Benzyl mercaptan | 3-(Benzylsulfanyl) derivative | 77% | |

| UV light, toluene | 4-Nitrothiophenol | Nitro-substituted derivative | 63% |

Kinetics :

-

Reaction rates depend on thiol pKa and steric bulk. Electron-deficient thiols react faster due to enhanced electrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aromatic rings.

| Catalyst/Reagents | Coupling Partner | Products | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Phenylboronic acid | Biaryl derivative | 60% | |

| CuI, L-proline, DMSO, 80°C | Terminal alkyne | Alkynylated derivative | 58% |

Challenges :

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes keto-enol tautomerism, while strong bases induce cleavage.

| Conditions | Products | Yield | References |

|---|---|---|---|

| HCl (conc.), CH₂Cl₂, 25°C | Enol form stabilized via H-bonding | N/A | |

| NaOH (aq.), 100°C | Cleavage to 4-chlorothiophenol + ketone | 91% |

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a pharmacophore in drug design due to its promising biological activities:

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, making them potential candidates for anti-inflammatory drugs. For instance, the inhibition of cyclooxygenase enzymes could lead to reduced inflammation and pain relief .

- Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), contributing to cancer cell death .

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| CLL (HG-3) | 0.17 | Induction of apoptosis | |

| CLL (PGA-1) | 0.35 | ROS-mediated pathways |

Biological Studies

The compound is utilized in biochemical assays to investigate enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially leading to therapeutic effects in conditions like cancer and microbial infections .

- Antimicrobial Activity : Similar structural motifs have demonstrated significant antimicrobial properties against various bacterial strains. The presence of halogenated phenyl groups may enhance interaction with microbial cell membranes .

Materials Science

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one is explored for its potential use in developing organic semiconductors and photovoltaic materials:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s aromatic groups may interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-phenylpropan-1-one (CAS 5739-39-9)

- Structure : Lacks the sulfanyl (-S-) bridge and methoxy group. The β-carbon is directly bonded to a 4-chlorophenyl group, while the ketone is attached to a phenyl ring.

- Properties : Lower molecular weight (244.72 g/mol vs. ~363–390 g/mol for sulfanyl analogs) and reduced polarity due to the absence of sulfur and methoxy groups. Exhibits reactivity in C-O coupling reactions at the α-position to the ketone, yielding products in ~60–70% yields .

- Applications : Primarily used in organic synthesis as a coupling precursor .

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Structure: Chalcone derivative with a conjugated enone system instead of a sulfanyl linkage.

- Properties: The α,β-unsaturated ketone enables π-conjugation, enhancing UV absorption and reactivity in cycloaddition reactions. Chalcones are known for antimicrobial and anticancer activities, but the sulfanyl analog may exhibit distinct bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity .

3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]-1-propanone

- Structure : Incorporates a piperazinyl group at the ketone position, introducing basic nitrogen atoms.

- Properties : Increased molecular weight (390.93 g/mol) and solubility in polar solvents due to the piperazine moiety. The nitrogen atoms enable salt formation, enhancing bioavailability in pharmaceutical contexts .

Functional Group Effects on Reactivity and Bioactivity

Sulfanyl vs. Oxygen or Nitrogen Linkages

- Sulfanyl Group (-S-): Enhances lipophilicity compared to oxygen analogs, improving membrane permeability in biological systems.

- Methoxy Group (-OCH₃) : Improves solubility in organic solvents compared to hydroxyl or unsubstituted phenyl rings. Electron-donating effects stabilize intermediates in coupling reactions .

Biological Activity

3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in scientific research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with 4-methoxyphenylpropanone. The reaction is generally conducted in the presence of a base such as potassium carbonate and a solvent like acetone, followed by refluxing for several hours to ensure complete reaction.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 298.81 g/mol. The compound features a chlorophenyl group, a methoxyphenyl group, and a sulfanyl bridge connecting to a propanone backbone .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria suggest effective antibacterial properties .

Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.22 | Excellent |

| Bacillus subtilis | 0.25 | Excellent |

| Salmonella typhi | 32 | Moderate |

| Escherichia coli | 64 | Weak |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, it has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to the regulation of oncogenes and tumor suppressor genes .

The biological activity of this compound may be attributed to its ability to form covalent bonds with thiol groups in proteins, thereby altering their function. Additionally, its aromatic groups can interact with hydrophobic pockets in enzymes or receptors, influencing their activity .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that compounds similar to this compound displayed strong inhibition against biofilm formation in Staphylococcus aureus. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Anticancer Research

In another investigation focusing on anticancer activity, derivatives of the compound were tested against multiple cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Chlorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one?

Answer:

The synthesis typically involves multi-step routes , such as:

- Step 1 : Formation of a chalcone intermediate via Claisen-Schmidt condensation of 4-methoxyacetophenone with 4-chlorobenzaldehyde under alkaline conditions.

- Step 2 : Conversion to an oxime intermediate using hydroxylamine hydrochloride.

- Step 3 : S-alkylation with a suitable sulfur-containing reagent (e.g., 4-chlorothiophenol) in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl group .

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity.

Key Considerations : Anhydrous conditions and temperature control (e.g., 60–80°C) are essential to minimize side reactions like over-oxidation or dimerization .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of the methoxy group at ~3.8 ppm and aromatic protons in the 6.8–7.5 ppm range) .

- FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and sulfanyl (C-S) absorption at ~650 cm⁻¹ .

- X-ray Crystallography : Resolve the non-centrosymmetric crystal packing (e.g., monoclinic P2₁/c space group) to analyze bond lengths and angles, particularly the planarity of the propan-1-one backbone .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity?

Answer:

- Enzyme Inhibition Assays :

- Use in vitro models (e.g., cytochrome P450 or kinase assays) with IC₅₀ determination via dose-response curves. The 4-chlorophenyl group may enhance electrophilic interactions with active sites .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., using tritiated ligands) to assess affinity for targets like G-protein-coupled receptors (GPCRs). The methoxy group’s electron-donating effects may influence binding kinetics .

- Controls : Include structurally analogous compounds (e.g., bromine-substituted derivatives) to isolate the role of the sulfanyl moiety .

Advanced: How to resolve contradictions in reported synthetic yields or biological activity data?

Answer:

- Yield Discrepancies :

- Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, AlCl₃ in Friedel-Crafts acylation may degrade moisture-sensitive intermediates if not rigorously dried .

- Analyze byproducts via HPLC-MS to identify competing pathways (e.g., ketone reduction or aryl ring halogenation) .

- Biological Variability :

- Standardize assay protocols (e.g., cell line selection, incubation time). Conflicting IC₅₀ values may arise from differences in membrane permeability or metabolic stability .

Advanced: What computational approaches support mechanistic studies of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry to calculate frontier molecular orbitals (FMOs) and predict reactivity sites (e.g., electrophilic attack at the carbonyl carbon) .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) using software like AutoDock Vina. The sulfanyl group’s polarizability may stabilize π-π stacking or hydrogen bonds .

- MD Simulations : Assess conformational stability in solvated environments (e.g., water/octanol partitions) to correlate with experimental logP values .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation rates. Polar aprotic solvents may disrupt hydrogen-bonding networks .

- Polymorphism : Screen multiple crystallization conditions (e.g., varying temperature gradients) to isolate the thermodynamically stable polymorph .

- Data Collection : Resolve weak diffraction patterns (common with flexible propan-1-one chains) using synchrotron radiation or cryocooling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.